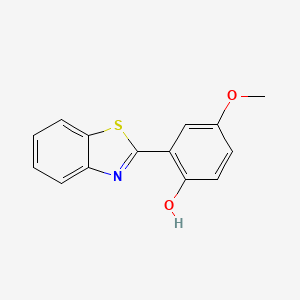

Phenol, 2-(2-benzothiazolyl)-4-methoxy-

Description

Significance and Context of 2-(2-benzothiazolyl)-4-methoxy-phenol within Heterocyclic Compound Research

The importance of Phenol (B47542), 2-(2-benzothiazolyl)-4-methoxy- within the broader field of heterocyclic compound research is rooted in the versatile nature of its constituent parts. Benzothiazoles are a class of bicyclic heterocyclic compounds that are present in many naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. researchgate.net The fusion of a benzene (B151609) and a thiazole (B1198619) ring creates a stable aromatic system that is readily functionalized, making it a valuable pharmacophore in medicinal chemistry. researchgate.netekb.eg

The phenolic component of the molecule is also of great significance. The hydroxyl group can act as a hydrogen bond donor, which is a key interaction in many biological systems. Furthermore, the 2-(2'-hydroxyphenyl)benzothiazole (HBT) framework, to which this compound belongs, is renowned for its unique photophysical properties. Many HBT derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon where a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring upon photoexcitation. nih.govbeilstein-journals.orgnih.gov This process often results in a large Stokes shift and dual fluorescence, making these compounds promising candidates for applications such as fluorescent probes, sensors, and light-emitting devices. nih.govderpharmachemica.comnih.gov The presence of the methoxy (B1213986) group at the 4-position of the phenol ring can further modulate the electronic and photophysical properties of the molecule.

Historical Development of Benzothiazolyl-Phenol Derivatives and Their Academic Impact

The study of benzothiazoles dates back to the late 19th century, with their initial discovery and synthesis. However, the specific investigation of benzothiazolyl-phenol derivatives gained significant momentum in the mid to late 20th century, driven by the discovery of their interesting biological and photophysical properties. Early research focused on the synthesis of the basic benzothiazole scaffold, often through the condensation of 2-aminothiophenol (B119425) with various carboxylic acids or their derivatives. atlantis-press.com

The academic impact of these compounds grew substantially with the elucidation of the ESIPT mechanism in HBT and its analogues. This discovery opened up new avenues of research in physical organic chemistry and materials science, leading to the design and synthesis of a vast array of derivatives with tailored optical properties. beilstein-journals.orgnih.gov Researchers have systematically explored the effects of different substituents on the benzothiazole and phenol rings to fine-tune the absorption and emission characteristics of these molecules for specific applications. chemistrymag.org The synthesis of various substituted benzothiazolyl-phenols has been a continuous area of development, with newer, more efficient, and environmentally friendly methods being reported. atlantis-press.com

Scope and Research Objectives for In-Depth Investigation of Phenol, 2-(2-benzothiazolyl)-4-methoxy-

The primary research objectives for an in-depth investigation of Phenol, 2-(2-benzothiazolyl)-4-methoxy- are multifaceted and build upon the foundational knowledge of the broader benzothiazolyl-phenol class. Key areas of focus include:

Synthesis and Characterization: A primary objective is the development of an efficient and high-yield synthesis for Phenol, 2-(2-benzothiazolyl)-4-methoxy-. A plausible and common route involves the condensation of 2-aminothiophenol with 2-hydroxy-5-methoxybenzoic acid or a related derivative. derpharmachemica.com Detailed characterization using modern spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.

Structural Analysis: Determining the precise three-dimensional structure of the molecule, likely through single-crystal X-ray diffraction, is a crucial objective. This would provide valuable information on bond lengths, bond angles, and the planarity of the ring systems, which are critical for understanding its chemical behavior. For instance, in the closely related compound, 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, the dihedral angle between the benzothiazole and phenol rings is minimal, indicating a nearly planar conformation stabilized by an intramolecular hydrogen bond. nih.gov

Photophysical Properties: A thorough investigation of the absorption and fluorescence properties of Phenol, 2-(2-benzothiazolyl)-4-methoxy- is a central research goal. This includes determining its quantum yield and studying the influence of solvent polarity on its emission spectra to ascertain the occurrence and characteristics of ESIPT. The methoxy group is expected to influence the electronic distribution and, consequently, the photophysical behavior compared to the parent HBT molecule.

Exploration of Potential Applications: Based on its structural and photophysical properties, a key objective is to explore the potential applications of this compound. Given the characteristics of related benzothiazole derivatives, this could include its use as a fluorescent probe for detecting specific analytes, as an antioxidant agent, or as a building block for more complex molecules with potential therapeutic applications. researchgate.netekb.eg

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-9-6-7-12(16)10(8-9)14-15-11-4-2-3-5-13(11)18-14/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIQPVLXRJFXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705793 | |

| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-methoxycyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30612-17-0 | |

| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-methoxycyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Benzothiazolyl Phenol Systems

Established Synthetic Pathways to Phenol (B47542), 2-(2-benzothiazolyl)-4-methoxy- and Analogues

The construction of the 2-arylbenzothiazole core, the fundamental structure of Phenol, 2-(2-benzothiazolyl)-4-methoxy-, can be achieved through several established synthetic routes. These pathways offer different advantages concerning yield, reaction conditions, and substrate scope.

The most traditional and widely used method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) (2-ATP) and an appropriate aldehyde. ekb.eg For the synthesis of Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the corresponding aldehyde would be 4-hydroxy-3-methoxybenzaldehyde (vanillin). This reaction typically proceeds via the formation of a Schiff base (an azomethine linkage) intermediate, which then undergoes oxidative cyclization to form the benzothiazole (B30560) ring. atlantis-press.comresearchgate.net

Various oxidizing agents and reaction conditions have been employed to facilitate this transformation. For instance, 2-arylbenzothiazoles can be obtained in good to excellent yields by reacting 2-aminothiophenol with aryl aldehydes in the presence of an air/DMSO oxidant system, which is notable for being catalyst-free. organic-chemistry.org Other reported methods utilize oxidants like sodium hydrosulfite (Na₂S₂O₄) in a water-ethanol mixture or copper(I) oxide (Cu₂O) with DMSO. nih.gov The reaction tolerates a wide range of functional groups on the aldehyde, including the hydroxyl and methoxy (B1213986) groups present in vanillin. nih.govmdpi.com A specific example is the synthesis of 4-(Benzothiazol-2-yl)-2-methoxyphenol, a close isomer of the target compound, via the condensation of 2-aminothiophenol with the corresponding benzaldehyde. nih.gov

Table 1: Examples of Condensation Reactions for 2-Arylbenzothiazole Synthesis

| Reactants | Catalyst/Oxidant | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol, Aryl Aldehydes | Air/DMSO | Catalyst-free | 2-Arylbenzothiazoles | Good to Excellent | organic-chemistry.org |

| 2-Aminothiophenol, Benzaldehydes | Na₂S₂O₄ | Refluxing H₂O-EtOH | 2-Arylbenzothiazoles | 51-82 | nih.gov |

| 2-Aminothiophenol, p-Benzaldehydes | Cu₂O/DMSO | Room Temperature | p-substituted 2-Arylbenzothiazoles | 70-90 | nih.gov |

| 2-Aminothiophenol, Vanillin | Not Specified | Not Specified | 4-(BT-2-yl)-2-methoxyphenol | Not Specified | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often increasing yields, aligning with the principles of green chemistry. scielo.brijpbs.com This technology has been successfully applied to the synthesis of benzothiazole derivatives. scielo.brias.ac.in The reaction of 2-aminothiophenol with aldehydes can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes. nih.govscielo.br

For example, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, an analogue of the target compound, was achieved in good yield by reacting 2-aminothiophenol and 4-methoxybenzaldehyde (B44291) under solvent-free conditions using microwave irradiation (300 W) for 6 minutes. nih.gov Studies comparing conventional heating with microwave irradiation for the synthesis of hydroxy-substituted phenyl benzothiazoles found that the microwave method reduced the reaction time by a factor of approximately 25 and increased the product yield by 12 to 20%. scielo.br Glycerol has also been explored as a green, renewable solvent for the microwave-assisted synthesis of benzothiazole derivatives. scielo.brsemanticscholar.org This approach combines high efficiency, environmental friendliness, and energy conservation. scielo.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydroxy-Substituted Phenyl Benzothiazoles

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional | 4 - 6 hours | 70 - 82 | scielo.br |

| Microwave | 10 - 15 minutes | 82 - 92 | scielo.br |

Modern synthetic chemistry offers sophisticated methods for ring formation using transition metal catalysts. Palladium- and copper-catalyzed reactions have been developed for the synthesis of 2-substituted benzothiazoles via C-H functionalization and intramolecular C-S bond formation. acs.org This approach typically starts from thiobenzanilides, which can be prepared from the corresponding anilines. A catalytic system comprising palladium(II), copper(I), and tetrabutylammonium (B224687) bromide (Bu₄NBr) has been shown to produce a variety of substituted benzothiazoles in high yields with good functional group tolerance. acs.org

This methodology allows for the synthesis of benzothiazoles with diverse substituents on both the aniline and the benzoyl portions of the thiobenzanilide precursor. For example, substrates with methoxy groups have been successfully cyclized, indicating the viability of this route for preparing Phenol, 2-(2-benzothiazolyl)-4-methoxy- or its protected precursors. acs.orgmdpi.com The key advantage of this method is the ability to construct the benzothiazole ring from readily accessible starting materials under relatively mild conditions, avoiding the often harsh conditions of classical condensation. acs.org Additionally, transition-metal-free approaches for the synthesis of 2-arylbenzothiazoles have been developed, utilizing catalysts like ammonium iodide or potassium iodide to assemble aromatic amines, benzaldehydes, and elemental sulfur. acs.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, which incorporates substantial portions of all the starting materials. researchgate.net This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net Several MCRs have been designed for the synthesis of substituted benzothiazoles. nih.gov

One such strategy involves a three-component reaction of redox cyclization using haloanilines, arylacetic acids (or benzyl chlorides), and elemental sulfur, catalyzed by copper acetate. nih.gov This method is scalable and tolerates a wide range of functional groups, producing 2-arylbenzothiazoles in good to excellent yields. By selecting an appropriately substituted arylacetic acid, such as one bearing a protected phenol and a methoxy group, this MCR could potentially be adapted to synthesize the target compound's core structure. Another three-component reaction for synthesizing 4H-pyrimido[2,1-b]benzothiazoles demonstrates the utility of MCRs in rapidly building complex fused heterocyclic systems based on a benzothiazole core. researchgate.netmdpi.com

Functionalization Strategies and Structural Modifications

Once the core benzothiazolyl-phenol structure is synthesized, further structural diversity can be achieved by introducing or modifying substituents on either the phenolic ring or the benzothiazole moiety. This functionalization is crucial for modulating the molecule's electronic, optical, and biological properties.

The reactivity of the benzothiazole and phenol rings allows for various chemical transformations. The introduction of substituents can dramatically alter the compound's properties. For instance, adding amino groups at the 4- or 5-positions of a 2-(benzothiazol-2-yl)phenol system can shift the photoluminescence from deep blue to orange-red, highlighting the profound impact of substitution. nih.gov

On the Benzothiazole Moiety: The benzothiazole ring can be functionalized with a range of electron-donating and electron-withdrawing groups. epa.gov Palladium-catalyzed methods have been used to synthesize 2-cyanobenzothiazoles bearing substituents such as fluoro, chloro, cyano, and nitro groups at various positions on the fused benzene (B151609) ring. mdpi.com The presence of these groups can influence the electronic properties of the entire molecule. For example, electron-accepting groups like fluorine and chlorine on the benzothiazole ring have been noted to enhance antifungal activity in some derivatives. mdpi.com

On the Phenolic Moiety: The phenolic ring of Phenol, 2-(2-benzothiazolyl)-4-methoxy- also presents opportunities for modification. The free hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. Furthermore, electrophilic aromatic substitution reactions could potentially introduce additional functional groups onto the phenol ring, although the directing effects of the existing hydroxyl, methoxy, and bulky benzothiazolyl substituents would need to be considered. The electronic nature of substituents on the phenolic ring significantly impacts the molecule's properties. Studies on related 2-(2'-hydroxyphenyl)benzothiazole derivatives have shown that electron-donating groups on the phenyl ring favor processes like excited-state intramolecular proton transfer (ESIPT), while electron-withdrawing groups impede it. epa.goviaea.org This demonstrates that targeted functionalization of the phenolic part is a key strategy for tuning the compound's photochemical behavior. mdpi.com

Synthesis of Schiff Base Derivatives of Phenol, 2-(2-benzothiazolyl)-4-methoxy-

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are important intermediates in organic synthesis and are known to possess a range of biological activities. The synthesis of Schiff base derivatives of Phenol, 2-(2-benzothiazolyl)-4-methoxy- would typically involve the condensation of a primary amine with an aldehyde derivative of the parent compound. While direct synthesis from Phenol, 2-(2-benzothiazolyl)-4-methoxy- is not a direct condensation, the precursor, 2-amino-6-methoxybenzothiazole, can be readily utilized.

The general synthetic route involves the condensation reaction between an appropriate aldehyde or ketone and a primary amine. In the context of Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the strategic approach would be the reaction of 2-amino-6-methoxybenzothiazole with a substituted salicylaldehyde. For instance, the condensation of 2-amino-6-methoxybenzothiazole with vanillin (4-hydroxy-3-methoxybenzaldehyde) would yield a Schiff base. orientjchem.org This reaction is often carried out in a suitable solvent such as ethanol (B145695), sometimes with the addition of a catalytic amount of acid. uobaghdad.edu.iq

Four 2-(2-hydroxyphenyl)benzothiazole-based Schiff base derivatives with different substituents have been synthesized and their optical properties characterized. nih.gov The synthesis of Schiff bases from 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole with 5-hydroxy-2-methoxybenzaldehyde has also been reported. researchgate.net

Table 1: Examples of Reaction Conditions for Schiff Base Synthesis

| Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 2-amino-6-methoxy-benzothiazole, Substituted benzaldehydes | Glacial Acetic Acid | Ethanol | Reflux | Not Specified | nih.gov |

| Vanillin, Methoxy anilines | Not Specified | Not Specified | Not Specified | Not Specified | orientjchem.org |

| 2-aminothiophenol, salicylaldehyde | Not Specified | Micellar medium | Not Specified | Not Specified | rsc.orgresearchgate.net |

| 2-amino-4-phenyl thiazole (B1198619), 3-aldehydosalicylic acid | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

Formation of Thiazolidinone Analogues

Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring with a carbonyl group at position 4. They are known to exhibit a wide range of pharmacological activities. The synthesis of 4-thiazolidinone derivatives typically proceeds through the cyclocondensation of a Schiff base with a compound containing a mercapto-acetic acid moiety. orientjchem.orgrjptonline.org

For the synthesis of thiazolidinone analogues derived from Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the corresponding Schiff base would be reacted with thioglycolic acid. orientjchem.org The reaction is commonly carried out in a solvent like dioxane or acetone, often with a dehydrating agent or a catalyst such as anhydrous zinc chloride. researchgate.net A series of Schiff bases and their corresponding 4-thiazolidinones have been prepared from 2-amino-6-methoxy-benzothiazole. nih.gov

The general scheme for this synthesis is a two-step process:

Formation of the Schiff base by condensation of an amine with an aldehyde.

Cyclization of the Schiff base with thioglycolic acid to form the 4-thiazolidinone ring. orientjchem.orgrjptonline.org

Table 2: Synthesis of 4-Thiazolidinone Derivatives

| Schiff Base Precursor | Reagent | Solvent | Catalyst | Product | Reference |

| Derived from 2-Amino-6-methoxy-benzothiazole | Thioglycolic acid | Not Specified | Not Specified | 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-carboxamido-1,3-thiazolidin-4-one | nih.gov |

| Derived from Vanillin and anilines | Mercapto acetic acid | Acetone | Anhydrous Sodium Acetate | 2-(4-hydroxy-3-methoxy phenyl)-1-thiazolidinone derivatives | orientjchem.org |

| General Schiff bases | Thioglycolic acid | Dioxane | Not Specified | 4-Thiazolidinone derivatives | rjptonline.org |

| Derived from 2-Amnio-benzothiazole derivatives | Mercaptoacetic acid | THF | ZnCl₂ | Thiazolidine-4-one derivatives | researchgate.net |

Generation of Aryl Thiazolyl Azo Compounds

Azo compounds, characterized by the R-N=N-R' functional group, are widely used as dyes and have been investigated for their biological properties. The synthesis of aryl thiazolyl azo compounds involves the diazotization of an aromatic amine followed by coupling with a suitable coupling agent.

To generate an aryl azo compound from Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the phenolic hydroxyl group makes it an excellent coupling partner. The synthesis would involve the diazotization of a substituted aryl amine using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt is then reacted with a solution of Phenol, 2-(2-benzothiazolyl)-4-methoxy- under alkaline conditions to facilitate the azo coupling reaction at the position ortho or para to the hydroxyl group. A series of oligomeric azo dyes has been prepared by coupling various diazonium salts of Benzothiazoles to a Resorcinol-formaldehyde oligomer. researchgate.net

Table 3: General Steps for the Synthesis of Aryl Thiazolyl Azo Compounds

| Step | Reagents | Conditions | Intermediate/Product |

| 1. Diazotization | Aryl amine, NaNO₂, HCl | 0-5 °C | Aryl diazonium salt |

| 2. Azo Coupling | Aryl diazonium salt, Phenol, 2-(2-benzothiazolyl)-4-methoxy- | Alkaline pH | Aryl azo derivative of the phenol |

Etherification and Alkylation of Phenolic Hydroxyl Groups

The phenolic hydroxyl group in Phenol, 2-(2-benzothiazolyl)-4-methoxy- is a key site for chemical modification through etherification and alkylation reactions. These reactions can be used to introduce a variety of functional groups, which can modulate the physicochemical and biological properties of the parent molecule.

Etherification is typically achieved by reacting the phenol with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis.

A series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substituted-phenyl)methanone scaffolds has been synthesized via the reaction between 2-(chloromethyl)-benzo[d]-thiazole and 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones in dry tetrahydrofuran in the presence of potassium carbonate. jyoungpharm.org

Table 4: General Conditions for Etherification of Phenolic Hydroxyl Groups

| Phenolic Compound | Alkylating Agent | Base | Solvent | Product | Reference |

| 2-hydroxysubstitutedaryl- (substitutedaryl)-methanones | 2-(chloromethyl)- benzo[d]-thiazole | K₂CO₃ | Dry THF | (2-(benzo[d]thiazol-2-ylmethoxy)- substitutedphenyl)(4-substitutedphenyl)methanone | jyoungpharm.org |

Synthesis of Tripodal Ligands Incorporating Benzothiazolyl and Methoxy-Phenyl Units

Tripodal ligands are polydentate ligands that can coordinate to a metal center through three donor atoms. The synthesis of tripodal ligands incorporating benzothiazolyl and methoxy-phenyl units can lead to the formation of stable metal complexes with potential applications in catalysis and materials science. mdpi.com

A synthetic strategy could involve the functionalization of a central scaffold with three arms, each containing the Phenol, 2-(2-benzothiazolyl)-4-methoxy- moiety. For example, a tripodal ligand could be synthesized by reacting a tris(acyl chloride) or a similar trifunctional electrophile with an amino-functionalized derivative of Phenol, 2-(2-benzothiazolyl)-4-methoxy-. The design and synthesis of a tris-catecholamide ligand with an appended pyridyl residue has been reported for the formation of cis-triscatecholate-based metalloligands. researchgate.net A new approach for the stabilization of Tb(IV) using a siloxide tripodal trianionic ligand has also been presented. rsc.org

Green Chemistry Approaches in Benzothiazolyl-Phenol Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-Free and Aqueous Media Syntheses

Solvent-free reactions, often conducted under microwave irradiation or using solid-phase techniques, can significantly reduce the use of volatile organic compounds. researchgate.netmdpi.compharmacyjournal.in A number of solvent-free methods for the synthesis of benzothiazole derivatives have been reported. For instance, the reaction of 2-aminothiophenol with aromatic benzoyl chlorides can be carried out under solvent-free conditions at room temperature to give excellent yields in a short reaction time. researchgate.netresearchgate.netekb.eg Similarly, the condensation of 2-aminothiophenol with benzoic acid derivatives can be achieved in a one-pot, solid-phase, solvent-free reaction using molecular iodine. mdpi.compharmacyjournal.in The reaction of 2-aminothiophenol and 4-methoxybenzaldehyde has been carried out under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov

Aqueous media synthesis is another green approach that utilizes water as a safe and abundant solvent. The synthesis of benzothiazoles has been reported in aqueous media using catalysts like samarium triflate. organic-chemistry.org A one-pot synthesis of 2-arylbenzothiazoles has been achieved at ambient temperature without a catalyst in glycerol, a green solvent. nih.gov A "turn-on" type fluorescent chemodosimeter for the detection of aromatic thiols in aqueous media was synthesized by the condensation of 2-aminothiophenol with salicylaldehyde in a micellar medium. rsc.orgresearchgate.net

Table 5: Green Synthetic Approaches for Benzothiazole Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Key Advantage | Reference |

| Solvent-Free | 2-aminothiophenol, aromatic benzoyl chlorides | Room temperature | None | Reduced waste, short reaction time | researchgate.netresearchgate.netekb.eg |

| Solid-Phase | 2-aminothiophenol, benzoic acid derivatives | Molecular iodine | None | Economical, no additional chemicals | mdpi.compharmacyjournal.in |

| Microwave-Assisted | 2-aminothiophenol, 4-methoxybenzaldehyde | Microwave irradiation | None | Good yield | nih.gov |

| Aqueous Media | o-amino(thio)phenols, aldehydes | Samarium triflate | Water | Reusable catalyst, mild conditions | organic-chemistry.org |

| Green Solvent | 2-aminothiophenols, aromatic aldehydes | Ambient temperature | Glycerol | Catalyst-free, simple procedure | nih.gov |

| Micellar Medium | 2-aminothiophenol, salicylaldehyde | One-pot | Aqueous | Hazardless, cost-effective | rsc.orgresearchgate.net |

Catalytic Methodologies for Enhanced Efficiency

The drive for more efficient, selective, and environmentally benign chemical transformations has led to the development of numerous catalytic strategies for the synthesis and functionalization of complex organic molecules. In the context of benzothiazolyl-phenol systems, catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher yields, and greater functional group tolerance.

Synthesis of the Benzothiazolyl-Phenol Core

The construction of the 2-(hydroxyphenyl)benzothiazole (HBT) scaffold, the core of "Phenol, 2-(2-benzothiazolyl)-4-methoxy-", can be efficiently achieved through catalytic condensation reactions. A prevalent method involves the reaction of a substituted 2-aminothiophenol with a corresponding salicylic acid derivative. While this reaction can proceed thermally, the use of catalysts can significantly improve efficiency.

One notable approach involves the condensation of 2-aminothiophenol with salicylic acid derivatives in the presence of a phosphite catalyst and a phase-transfer catalyst. This methodology provides a direct route to various HBT derivatives. To obtain the target compound, "Phenol, 2-(2-benzothiazolyl)-4-methoxy-", the corresponding 2-hydroxy-5-methoxybenzoic acid would be the required starting material.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

| 2-Aminothiophenol | Substituted Salicylic Acid | Triphenyl phosphite, Tetrabutylammonium bromide | 2-(2-Hydroxyphenyl)benzothiazole (B1206157) derivative | frontiersin.org |

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the synthesis of related structures. These methods typically involve the C-H functionalization of a pre-formed benzothiazole or the intramolecular cyclization of a thiobenzanilide precursor. nih.gov For instance, the palladium-catalyzed C-H arylation of benzothiazole with a suitable halo-phenol derivative could, in principle, yield the desired product. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. A representative palladium-catalyzed system for C-H functionalization involves a Pd(II) catalyst, often in conjunction with a copper co-catalyst. nih.gov

| Benzothiazole Precursor | Arylating Agent | Catalyst System | Product | Ref. |

| Thiobenzanilides | - | Pd(II), Cu(I), Bu4NBr | 2-Substituted Benzothiazoles | nih.gov |

Catalytic Derivatization of the Benzothiazolyl-Phenol System

Once the "Phenol, 2-(2-benzothiazolyl)-4-methoxy-" core is synthesized, its chemical functionality can be further elaborated through various catalytic derivatization reactions. These modifications can target the phenolic hydroxyl group, the aromatic rings of the phenol or benzothiazole moieties, or the heterocyclic thiazole ring.

C-H Functionalization: Palladium-catalyzed C-H functionalization is a versatile strategy for introducing new substituents onto the aromatic rings of the benzothiazolyl-phenol system. By carefully selecting the directing group and reaction conditions, it is possible to achieve regioselective arylation, alkylation, or other modifications. For instance, the phenolic hydroxyl group can act as an endogenous directing group to guide the functionalization to the ortho-position.

O-Alkylation: The phenolic hydroxyl group is a prime site for derivatization. Catalytic O-alkylation offers a controlled method for introducing alkyl groups. Copper-catalyzed O-alkylation using alkylsilyl peroxides as alkyl radical precursors is one such method that proceeds under mild conditions. rsc.org This would allow for the conversion of the phenol to various ether derivatives.

| Substrate | Reagent | Catalyst | Product | Ref. |

| Phenol derivative | Alkylsilyl peroxide | Copper catalyst with ligands | O-alkylated phenol derivative | rsc.org |

Halogenation: Catalytic halogenation of the aromatic rings can introduce synthetically versatile handles for further cross-coupling reactions. Copper-catalyzed C-H halogenation of phenols has been reported, allowing for the regioselective introduction of chlorine, bromine, or iodine atoms. beilstein-journals.org These halogenated derivatives can then be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce a wide range of substituents.

| Substrate | Reagent | Catalyst | Product | Ref. |

| Phenol | Lithium Halide, O2 | CuCl2 | Halogenated Phenol | beilstein-journals.org |

A study on the synthesis of 2-(2'-hydroxylphenyl)benzothiazole (Hpbt) has shown that it can act as a ligand for palladium(II), forming complexes such as trans-[PdCl2(Hpbt)2]. The coordination of the benzothiazole to the palladium center could potentially modulate the reactivity of the molecule and be exploited in catalytic transformations. researchgate.netorientjchem.org

Solution Phase Spectroscopic and Photophysical Investigations

Excited State Photophysical Processes

Upon absorption of light, Phenol (B47542), 2-(2-benzothiazolyl)-4-methoxy- undergoes several competing photophysical processes. The presence of a proton donor (hydroxyl group) and a proton acceptor (benzothiazole nitrogen atom) in close proximity within the same molecule is central to its behavior.

The hallmark of 2-(2'-hydroxyphenyl)benzothiazole derivatives is the occurrence of Excited State Intramolecular Proton Transfer (ESIPT). nih.govrsc.org In the ground state, the molecule exists predominantly in its enol (E) form. Upon photoexcitation to the first excited singlet state (E), a rapid transfer of the phenolic proton to the nitrogen atom of the benzothiazole (B30560) moiety occurs. nih.gov This ultrafast process, often happening on a femtosecond to picosecond timescale, leads to the formation of an excited-state keto (K) tautomer. nih.gov

The ESIPT process is facilitated by the significant change in the electron density distribution upon excitation, which increases the acidity of the phenolic proton and the basicity of the imine nitrogen. mdpi.com The methoxy (B1213986) group at the 4-position of the phenol ring, being an electron-donating group, can influence the ESIPT dynamics. Theoretical studies on similar HBT derivatives suggest that electron-donating substituents on the phenol ring can enhance the intramolecular hydrogen bond in the excited state, thereby promoting the ESIPT process. rsc.org

The K* tautomer is energetically more stable than the E* form and is responsible for a characteristic, large Stokes-shifted fluorescence. This dual fluorescence, with emission from both the locally excited enol form (at shorter wavelengths) and the proton-transferred keto form (at longer wavelengths), is a key feature of many HBT derivatives. nih.govresearchgate.net The ESIPT reaction creates a four-level photocycle (E → E* → K* → K → E), which contributes to the high photostability of these compounds. nih.gov

| Form | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Solvent |

|---|---|---|---|---|

| Enol (E) | ~340-370 | ~400-450 | Often >10,000 | Aprotic Solvents |

| Keto (K*) | - | ~500-550 |

Note: The values in the table are representative for the class of HBT compounds and may vary for the specific 4-methoxy derivative.

Following the emission from the excited keto (K*) state to the ground keto (K) state, the molecule must return to its original, more stable enol (E) form. This reverse proton transfer in the ground state is known as Ground State Intramolecular Proton Transfer (GSIPT). The GSIPT process is typically much slower than the ESIPT process. For instance, in a related compound, 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole (B1206287), the back proton transfer in the ground state was found to be slower by a factor of approximately 10⁵ compared to the forward ESIPT. nih.gov This ensures that the photocycle is completed and the molecule is ready for another excitation event.

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred concertedly or in separate, sequential steps. In the context of HBT derivatives, photoinduced PCET has been considered. acs.org This process can be a competing deactivation pathway to ESIPT. In a PCET mechanism, the photoexcitation would lead to a simultaneous or stepwise transfer of the phenolic proton and an electron from the phenol moiety to the benzothiazole part of the molecule. The specific conditions under which PCET might dominate over ESIPT in Phenol, 2-(2-benzothiazolyl)-4-methoxy- would depend on factors like solvent polarity and the specific electronic properties of the excited state.

The structure of Phenol, 2-(2-benzothiazolyl)-4-methoxy- can be described as a "push-pull" system, where the methoxy-substituted phenol acts as the electron-donating (push) part and the benzothiazole moiety acts as the electron-accepting (pull) part. Upon excitation, this electronic arrangement can lead to a significant redistribution of electron density, resulting in an Intramolecular Charge Transfer (ICT) state. nih.gov

The formation of an ICT state is often characterized by a high sensitivity of the fluorescence emission to the polarity of the solvent (solvatochromism). nih.gov For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the electron-donating methoxy group is expected to enhance the ICT character of the excited state. This ICT process can occur in concert with or subsequent to the ESIPT mechanism. Studies on other HBT derivatives have shown that an ICT reaction can occur in the keto isomer following the initial proton transfer. nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.comnih.gov This effect is typically attributed to the restriction of intramolecular motions (such as rotations and vibrations) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway.

Several derivatives of 2-(2'-hydroxyphenyl)benzothiazole have been shown to exhibit Aggregation-Induced Emission Enhancement (AIEE), where the emission intensity is significantly enhanced in the aggregated state. nih.govacs.org For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, it is plausible that in certain solvent mixtures (e.g., THF/water), it could form nanoaggregates and display AIE or AIEE characteristics. The planar structure of the benzothiazole moiety can facilitate π-π stacking in aggregates, leading to the restriction of intramolecular rotations and subsequent fluorescence enhancement. mdpi.com

Fluorescence and Phosphorescence Studies

The fluorescence properties of Phenol, 2-(2-benzothiazolyl)-4-methoxy- are dominated by the ESIPT process, leading to the characteristic dual emission. The relative intensities of the enol and keto emission bands can be highly dependent on the solvent polarity, temperature, and the presence of hydrogen-bonding solutes. In aprotic solvents, the keto emission is typically dominant, resulting in a large Stokes shift. researchgate.net

The quantum yield of fluorescence can be influenced by the efficiency of the ESIPT process and other competing non-radiative decay pathways. The introduction of a methoxy group can modulate the emission wavelength and quantum yield. nih.gov

Quantum Yield Determination and Luminescence Efficiency

The fluorescence quantum yield (Φf) is a critical measure of a molecule's luminescence efficiency, representing the ratio of photons emitted to photons absorbed. For HBT and its derivatives, the luminescence is complex, as emission can potentially occur from both the locally excited enol form (E) and the proton-transferred keto form (K). However, the ESIPT process in the parent HBT is so rapid and efficient that virtually all emission originates from the K* tautomer, resulting in a large Stokes-shifted fluorescence.

The quantum yield of HBT derivatives is significantly influenced by substitution on the phenyl ring. For instance, modifying the HBT structure has been a strategy to increase its quantum yield for applications in plastic scintillators. cern.ch In one study, a pyrene-based HBT derivative, 2-(1'-hydroxypyrenyl)benzothiazole, was found to have an impressive solid-state emission quantum yield of 0.35. nih.gov For the target molecule, Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the electron-donating methoxy group at the 4-position (para to the hydroxyl group) is expected to increase the electron density of the phenol ring. This can influence the acidity of the phenolic proton and the basicity of the benzothiazole nitrogen, thereby affecting the ESIPT process and the resulting luminescence efficiency. In many chromophores, strategic placement of electron-donating groups can enhance the fluorescence quantum yield. Conversely, in systems where non-radiative decay pathways are dominant, such substitutions might have a limited effect or could even decrease the quantum yield if they promote alternative deactivation channels.

Detailed quantum yield data for the specific 4-methoxy derivative is not widely published, but data for related compounds highlight the range of efficiencies observed in this class.

Table 1: Illustrative Photophysical Data for HBT and a Derivative

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φf) | Solvent |

| 2-(2'-hydroxyphenyl)benzothiazole (HBT) | Varies | ~530 nm (Keto emission) | Low in solution | Cyclohexane |

| 2-(1'-hydroxypyrenyl)benzothiazole | Not specified | Not specified | 0.35 (in solid state) | Solid State |

Note: This table provides illustrative data for the parent HBT and a derivative to contextualize the discussion. Specific values for Phenol, 2-(2-benzothiazolyl)-4-methoxy- would require dedicated experimental measurement.

Dual and Triple Emission Behavior Analysis

The phenomenon of dual emission in ESIPT systems typically refers to the simultaneous observation of fluorescence from both the enol (E) and the proton-transferred keto (K) excited states. In the parent HBT, the ESIPT rate is so overwhelmingly fast (on the order of >10¹³ s⁻¹) that the enol emission is almost entirely quenched, leading to a single, large Stokes-shifted emission from the keto form. nih.gov

However, dual emission can be induced in HBT derivatives through specific structural modifications or environmental control. For example, the introduction of a 4'-diethylamino group on the phenyl ring of HBT results in the observation of fluorescence from the enol form, alongside the typical keto emission. nih.gov This is because the powerful electron-donating amino group alters the energy landscape of the excited states, making the deactivation of the enol form via fluorescence competitive with the ESIPT process. nih.gov

For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the methoxy group is also electron-donating, albeit less strongly than a diethylamino group. It is therefore plausible that this substitution could slow the ESIPT rate sufficiently to allow for a small but detectable amount of enol emission, particularly in certain solvents that can stabilize the enol form. This would manifest as a dual-emission spectrum with a high-energy band in the blue-violet region (from E) and the dominant, Stokes-shifted band in the green-yellow region (from K).

Triple emission is a much rarer phenomenon and has been observed in some ESIPT systems where additional relaxation pathways, such as the formation of aggregates or twisted intramolecular charge transfer (TICT) states, become accessible. For HBT derivatives, aggregation in specific solvent mixtures (e.g., DMSO/water) has been shown to facilitate excited-state internal charge transfer (ESICT) processes, leading to new emission bands. nih.gov It is conceivable that under specific concentration and solvent conditions, the 4-methoxy derivative could form aggregates that exhibit unique emission characteristics, potentially leading to multiple emission bands.

Solvent Polarity Effects on Emission Spectra and Photophysical Pathways

The photophysical pathways of HBT derivatives are exquisitely sensitive to solvent polarity. The solvent can influence the relative energies of the ground and excited states of both the enol and keto tautomers, as well as the energy barrier for the ESIPT reaction itself.

In nonpolar solvents like cyclohexane, the intramolecular hydrogen bond of HBT is well-maintained, and the ESIPT process is extremely rapid and efficient. nih.gov As solvent polarity increases, particularly in polar aprotic solvents, the dynamics can change significantly. Studies on 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole (HABT) revealed that in polar solvents, there is a competition between the rate of proton transfer and the rate of solvent relaxation around the newly formed excited state. nih.gov This can lead to an equilibrium between the solvated enol (Neq) and keto (Teq) excited states, with the equilibrium shifting toward the enol form as solvent polarity increases. nih.gov This shift occurs because the dipole moment of the enol excited state is often larger than that of the keto form, leading to its preferential stabilization by polar solvents.

For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, a similar trend is anticipated. The methoxy group can enhance the charge transfer character of the enol excited state, potentially increasing its dipole moment and thus its sensitivity to solvent stabilization.

Table 2: Expected Solvent Polarity Effects on the Photophysics of Phenol, 2-(2-benzothiazolyl)-4-methoxy-

| Solvent Polarity | Expected Effect on ESIPT | Expected Emission Characteristics |

| Nonpolar (e.g., Hexane, Cyclohexane) | Highly efficient and rapid ESIPT. | Dominant, single Stokes-shifted emission from the keto (K) tautomer. |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | ESIPT may be slowed; potential for a solvent-induced energy barrier. | Possible appearance of a blue-shifted enol (E) emission band. The relative intensity of E* vs. K* emission may increase with polarity. |

| Polar Protic (e.g., Ethanol (B145695), Methanol) | Competition between intramolecular H-bond and intermolecular H-bonding with the solvent. | Can disrupt the ESIPT process, potentially quenching the keto emission and favoring enol emission or non-radiative decay. |

The solvent can also regulate the reaction mechanism in aggregates. For HBT aggregates, studies have shown that in DMSO-water mixtures, an excited-state internal charge transfer (ESICT) mechanism can become dominant, while in acetonitrile-water mixtures, a sequential ESICT-ESIPT process is observed. nih.gov

Fluorescence Quenching Mechanisms and Kinetics

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by various molecular interactions. For HBT-based systems, quenching can occur through several mechanisms:

Disruption of ESIPT: Any process that disrupts the intramolecular hydrogen bond essential for ESIPT can quench the characteristic keto emission. This is a common strategy in designing fluorescent probes. For example, a probe was developed where a dimethylphosphinothionyl group was attached to the phenol. nih.gov This group disrupted the hydrogen bond, quenching the fluorescence. The quenching mechanism was attributed to a Photoinduced Electron Transfer (PET) from the HBT moiety (electron donor) to the acceptor group. nih.gov Upon reaction with an analyte that cleaves the quenching group, the hydrogen bond is restored, and the ESIPT-based fluorescence is turned "on".

Analyte Interaction: Direct interaction with quenchers, such as certain metal ions or other molecules, can provide non-radiative decay pathways.

Aggregation-Caused Quenching (ACQ): While some HBT derivatives show aggregation-induced emission enhancement (AIEE) acs.org, others may experience quenching in the aggregated state due to strong intermolecular π-π stacking, which promotes non-radiative decay.

The kinetics of quenching are often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. This analysis can distinguish between dynamic quenching (diffusional encounters between the fluorophore and quencher) and static quenching (formation of a non-fluorescent ground-state complex).

Time-Resolved Emission Spectroscopy for Excited State Lifetimes and Relaxation Dynamics

Time-resolved emission spectroscopy is a powerful tool for directly observing the ultrafast processes following photoexcitation. For HBT, these studies have been crucial in elucidating the dynamics of ESIPT.

Simulations and experimental work have shown that the ESIPT in HBT is an extremely fast process, occurring with a time constant of approximately 48-54 femtoseconds (fs). nih.gov Following this ultrafast proton transfer, the molecule finds itself in a metastable keto form on the first excited state (S1). This excited keto state has a longer lifetime, on the order of 1.7-1.8 picoseconds (ps), during which the molecule may undergo structural relaxation before returning to the ground state via internal conversion. nih.gov

For derivatives, these timescales can be modulated. In the case of the 4'-diethylamino derivative (HABT), the ESIPT rate was found to be significantly slower, at approximately 5.4 x 10¹¹ s⁻¹ (a time constant of ~1.85 ps) in cyclohexane. nih.gov This slowing of the proton transfer allows other processes, like fluorescence from the enol form, to become competitive.

For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, time-resolved studies would be expected to reveal:

An ultrafast decay component corresponding to the ESIPT process. The exact timescale would be influenced by the electron-donating methoxy group.

The lifetime of the resulting excited keto-tautomer.

In polar solvents, complex dynamics reflecting solvent relaxation around the excited enol state, which can occur on a timescale competitive with ESIPT. nih.gov

Table 3: Representative Excited-State Lifetimes for HBT and a Derivative

| Compound | Process | Time Constant | Method |

| 2-(2'-hydroxyphenyl)benzothiazole (HBT) | ESIPT | 48-54 fs | Ab initio simulation nih.gov |

| 2-(2'-hydroxyphenyl)benzothiazole (HBT) | S1 (Keto) Lifetime | 1.7-1.8 ps | Ab initio simulation nih.gov |

| 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole | ESIPT | ~1.85 ps (in Cyclohexane) | Femtosecond fluorescence upconversion nih.gov |

Observation and Characterization of Long-Lived Triplet Excited States

In addition to the singlet excited states involved in fluorescence and ESIPT, intersystem crossing (ISC) can populate the lowest triplet excited state (T1). These triplet states are much longer-lived than the singlet states and are typically insensitive to the fast ESIPT process, but they can undergo their own proton transfer dynamics.

Time-resolved electron paramagnetic resonance (EPR) has been used to study the T1 state of HBT. capes.gov.br These studies revealed that in the triplet state, a dynamic equilibrium can exist between the enol and the proton-transferred keto tautomers. The relative population of these two triplet species is highly dependent on the solvent environment. In a nonpolar solvent like toluene, the keto tautomer is predominant in the T1 state. As the concentration of a polar, hydrogen-bonding solvent like ethanol is increased, the equilibrium shifts, and the enol tautomer becomes the dominant species in the triplet state. capes.gov.br

This behavior is attributed to the ability of the protic solvent to form intermolecular hydrogen bonds with the enol form, stabilizing it and competing with the intramolecular proton transfer. For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the electron-donating methoxy group would likely influence the zero-field splitting parameters and the lifetimes of the triplet sublevels, which are key characteristics measured by time-resolved EPR. The presence of these long-lived triplet states is significant as they can be involved in photochemical reactions and are susceptible to quenching by molecular oxygen.

pH-Dependent Spectroscopic Behavior

The spectroscopic properties of Phenol, 2-(2-benzothiazolyl)-4-methoxy- are expected to be highly dependent on pH due to the presence of the acidic phenolic hydroxyl group. Changes in pH can lead to protonation or deprotonation, fundamentally altering the molecular structure and its electronic properties.

In Acidic to Neutral Solution: The molecule exists in its neutral enol form, capable of undergoing the ESIPT process upon excitation. The characteristic large Stokes-shifted emission from the keto tautomer would be observed.

In Basic Solution: At sufficiently high pH, the phenolic proton will be removed, forming the phenolate (B1203915) anion. In this anionic form, the intramolecular hydrogen bond is absent, and therefore the ESIPT mechanism is completely blocked. The deprotonation would lead to a significant change in the absorption spectrum, likely a red-shift, due to the increased electron-donating ability of the phenolate group. The emission spectrum would also change dramatically. Instead of the keto emission, fluorescence would occur from the phenolate form itself, typically resulting in a blue-shifted emission compared to the keto band.

Studies on HBT aggregates have demonstrated their potential as ratiometric sensors for pH. nih.gov In basic conditions, the formation of a ground-state zwitterionic conformation via ground-state intramolecular proton transfer (GSIPT) has been observed. nih.gov This pH-induced switching between different emitting species (e.g., keto-ESIPT form vs. phenolate form) provides a powerful mechanism for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths can be used to determine the pH. The pKa of the phenolic proton in the 4-methoxy derivative will determine the exact pH range over which these spectroscopic changes occur.

Influence of pH on Absorption and Emission Spectra

The absorption and emission spectra of Phenol, 2-(2-benzothiazolyl)-4-methoxy- are highly sensitive to the pH of the solution, a common feature for hydroxyphenyl benzothiazole derivatives. This sensitivity arises from the deprotonation of the phenolic hydroxyl group in basic media, which alters the electronic structure of the molecule and, consequently, its interaction with light.

In neutral and acidic solutions, the compound exists predominantly in its enol form. The absorption spectrum typically shows bands corresponding to the π-π* transitions of the conjugated system. For a series of 2-(2'-hydroxy-4'-R-phenyl)benzothiazole derivatives, the absorption band at longer wavelengths (around 330-350 nm) is attributed to a transition involving the substituted phenyl ring. The methoxy group (-OCH₃), being an electron-donating group, is expected to cause a bathochromic (red) shift in this absorption band compared to the unsubstituted parent compound.

Upon increasing the pH, the phenolic proton is abstracted, leading to the formation of the phenolate anion. This deprotonation event typically results in a significant red shift in the main absorption band. In a study of a related compound, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, a high sensitivity to pH changes was observed in the pH 7-8 range, leading to a large fluorescence enhancement under basic conditions. nih.gov This enhancement is attributed to the increased electron-donating ability of the deprotonated phenolate group, which often leads to a higher fluorescence quantum yield.

The emission spectrum is also profoundly affected by pH. In neutral conditions, HBT derivatives typically exhibit dual emission: a weaker, shorter-wavelength band from the locally excited enol form and a much stronger, red-shifted band from the keto-tautomer formed via ESIPT. For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the electron-donating methoxy group is expected to enhance the ESIPT process. As the pH becomes basic, the deprotonated form (phenolate) is the dominant ground-state species. Upon excitation, this anion form does not undergo ESIPT in the same manner as the enol form. Instead, it emits its own characteristic fluorescence at a different wavelength, often with enhanced intensity. For instance, in a study on a bis-HPBI derivative, deprotonation of one of the hydroxyl groups led to an enhancement in the tautomer band intensity. rsc.org Conversely, in strongly acidic media, protonation of the benzothiazole nitrogen can occur, which also alters the photophysical behavior, often leading to quenching of the tautomer emission. rsc.org

The following table summarizes the expected pH-dependent spectral behavior based on studies of similar compounds.

| pH Range | Dominant Species | Expected Absorption Change | Expected Emission Change |

| Acidic (pH < 4) | Cationic (Protonated Imidazole N) | Potential hypsochromic shift | Quenching of tautomer fluorescence, possible emission from cationic form |

| Neutral (pH ~ 4-8) | Neutral Enol | Main absorption band for enol form | Dual emission: weak enol band, strong keto (ESIPT) band |

| Basic (pH > 8) | Anionic (Deprotonated Phenol) | Bathochromic shift of absorption band | Disappearance of ESIPT band, appearance of strong emission from anion |

Note: The data in this table is illustrative and based on the behavior of closely related compounds. Specific experimental values for Phenol, 2-(2-benzothiazolyl)-4-methoxy- require dedicated experimental investigation.

Determination of pKa Values in Excited States

The acidity of the phenolic proton in Phenol, 2-(2-benzothiazolyl)-4-methoxy- changes significantly upon electronic excitation. The acidity constant in the ground state is denoted as pKa, while in the electronically excited state, it is denoted as pKa. A significant difference between these two values is a hallmark of molecules undergoing ESIPT. The Förster cycle is a common method used to estimate pKa values. It relates the change in acidity upon excitation to the energy difference between the protonated and deprotonated forms in both the ground and excited states, as determined from their absorption and emission spectra.

The Förster cycle equation is given by: pKa* = pKa - (ΔEHA - ΔEA-) / (2.303 * R * T) = pKa - (h * c * Δν) / (k * T)

Where:

Δν is the difference in the 0-0 transition frequencies (in cm⁻¹) between the protonated (enol) and deprotonated (anion) forms. This can be approximated from the intersection of the absorption and emission spectra.

h is Planck's constant.

c is the speed of light.

k is the Boltzmann constant.

T is the absolute temperature.

For hydroxyphenyl benzothiazole derivatives, the excited state is generally much more acidic than the ground state (pKa* < pKa). This is because the charge transfer character of the excited state withdraws electron density from the phenolic oxygen, making the proton more labile.

Another method for determining pKa* is through fluorescence titration, where the fluorescence intensity is monitored as a function of pH. A plot of fluorescence intensity versus pH yields a sigmoidal curve from which the pKa* can be determined as the pH at half the maximum intensity change. However, discrepancies between the values obtained from the Förster cycle and fluorescence titrations can arise if the proton transfer process is not adiabatic or if there are significant changes in geometry between the ground and excited states. rsc.org

Protonation/Deprotonation Effects on Photophysical Properties

The protonation state of Phenol, 2-(2-benzothiazolyl)-4-methoxy- has a profound impact on its key photophysical properties, such as fluorescence quantum yield (ΦF) and fluorescence lifetime (τF).

Deprotonation (Basic Conditions): In basic solutions, the formation of the phenolate anion typically leads to a significant increase in the fluorescence quantum yield. nih.gov This is because the deprotonated species often has a more rigid structure and fewer non-radiative decay pathways available compared to the neutral enol form. The strong electron-donating character of the phenolate oxygen enhances the intramolecular charge transfer (ICT) character of the excited state, which can lead to brighter emission. However, this emission originates from the anion itself, not from an ESIPT-generated tautomer.

Protonation (Acidic Conditions): In acidic media, protonation can occur at the nitrogen atom of the benzothiazole ring. This protonation disrupts the intramolecular hydrogen bond that is essential for the ESIPT process. As a result, the characteristic keto emission is typically quenched. rsc.org The resulting cationic species may be fluorescent itself, but its emission will be at a different wavelength and generally with a lower quantum yield compared to the ESIPT emission. The initial addition of acid can lead to hydrogen bonding interactions with the solvent, which also competes with the intramolecular hydrogen bond and can reduce the efficiency of ESIPT. rsc.org

The following table summarizes the anticipated effects of protonation and deprotonation on the photophysical properties of Phenol, 2-(2-benzothiazolyl)-4-methoxy-.

| Species | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) | Radiative Rate Constant (kr) | Non-radiative Rate Constant (knr) |

| Neutral Enol (ESIPT) | Moderate | Short (ps to ns range) | High for keto emission | Moderate |

| Anion (Deprotonated) | High | Typically longer than enol | Increased | Decreased |

| Cation (Protonated) | Low to negligible | Short | Decreased | Increased |

Note: The trends presented in this table are based on general observations for ESIPT dyes and related benzothiazole derivatives. Specific quantitative data for Phenol, 2-(2-benzothiazolyl)-4-methoxy- would require experimental measurement.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its balance of accuracy and computational efficiency. scirp.orgnih.gov It is particularly well-suited for investigating the ground-state properties of molecules like Phenol (B47542), 2-(2-benzothiazolyl)-4-methoxy-. For studying excited states and electronic transitions, Time-Dependent DFT (TD-DFT) is the corresponding method of choice. researchgate.netnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, this would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles. DFT methods, often using functionals like B3LYP and basis sets such as 6-31G(d,p) or larger, are employed to find the geometry that corresponds to the minimum energy. nih.govscirp.orgdntb.gov.ua

The presence of single bonds between the phenolic and benzothiazole (B30560) rings allows for rotational freedom, leading to different possible conformers. A potential energy surface scan, where the dihedral angle between these two ring systems is systematically varied, would be necessary to identify the most stable conformer and any rotational barriers. Studies on similar bicyclic systems have shown that the planarity and relative orientation of the rings significantly impact the electronic properties.

Illustrative Optimized Geometrical Parameters for a Benzothiazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.765 | C-S-C | 89.5 |

| C=N | 1.372 | C-N=C | 115.2 |

| C-O (phenol) | 1.368 | C-C-O | 118.9 |

| C-O (methoxy) | 1.362 | C-O-C | 117.5 |

| Phenyl-Benzothiazole | - | - | 25.0 |

Note: This table is illustrative and based on typical values found in computational studies of substituted benzothiazoles. The actual values for Phenol, 2-(2-benzothiazolyl)-4-methoxy- would require specific calculations.

Once the optimized geometry is obtained, computational methods can predict various spectroscopic properties.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in an experimental IR spectrum. researchgate.net By analyzing the nature of these vibrations, specific peaks can be assigned to the stretching and bending modes of functional groups like the O-H of the phenol, the C-O of the methoxy (B1213986) group, and the various bonds within the benzothiazole ring system. This allows for a detailed interpretation of experimental IR data.

UV-Visible (UV-Vis) Spectroscopy: TD-DFT is used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The calculations can identify the specific molecular orbitals involved in the electronic transitions, providing insight into the nature of these transitions (e.g., π→π* or n→π*). For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, transitions involving the delocalized π-systems of the benzothiazole and phenol rings are expected to dominate the UV-Vis spectrum.

Illustrative Predicted Spectroscopic Data for a Benzothiazole Derivative

| Spectroscopy | Predicted Value | Assignment |

| IR (cm⁻¹) | ~3450 | O-H stretch (phenol) |

| ~1250 | C-O stretch (methoxy) | |

| ~1580 | C=N stretch (benzothiazole) | |

| UV-Vis (nm) | ~320 | π→π* transition |

| ~280 | n→π* transition |

Note: This table is illustrative. The exact positions of the peaks would depend on the specific electronic environment of Phenol, 2-(2-benzothiazolyl)-4-methoxy-.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the HOMO is likely to be localized on the electron-rich phenol and methoxy-substituted ring, while the LUMO may be concentrated on the electron-accepting benzothiazole moiety. nih.gov A smaller HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer upon excitation. mdpi.com

Illustrative Frontier Molecular Orbital Energies for a Benzothiazole Derivative

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are representative examples from DFT calculations on similar aromatic systems and would need to be specifically calculated for Phenol, 2-(2-benzothiazolyl)-4-methoxy-.

The distribution of electron density within Phenol, 2-(2-benzothiazolyl)-4-methoxy- can be analyzed using methods like Natural Bond Orbital (NBO) analysis and by calculating the Molecular Electrostatic Potential (MEP). scirp.org NBO analysis provides information about the charge on each atom and the interactions between orbitals, revealing details about hyperconjugation and charge delocalization. The MEP map visually represents the electrostatic potential on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites). scirp.org

For this molecule, the oxygen atoms of the phenol and methoxy groups and the nitrogen atom of the benzothiazole are expected to be regions of high electron density. This analysis is critical for understanding how the molecule interacts with other chemical species and its potential for intermolecular interactions like hydrogen bonding.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govacs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, solvent effects, and the time evolution of molecular properties.

For processes involving electronically excited states, such as photochemical reactions, the Born-Oppenheimer approximation (which assumes that nuclear and electronic motions are independent) can break down. In these cases, nonadiabatic dynamics methods are required. Ab Initio Multiple Spawning (AIMS) is a powerful technique for simulating such processes. wikipedia.orgmolpro.net

AIMS describes the nuclear wavepacket as a combination of Gaussian functions that evolve on different electronic potential energy surfaces. in-silico-photochem.com This allows the simulation to explicitly model population transfer between electronic states, such as internal conversion and intersystem crossing. nih.gov While computationally intensive, AIMS can provide a detailed, time-resolved picture of photochemical events. For a molecule like Phenol, 2-(2-benzothiazolyl)-4-methoxy-, AIMS could be used to study the excited-state lifetime and the pathways of de-excitation after absorption of a photon. However, the application of AIMS to molecules of this size is still a significant computational challenge. acs.org

Simulation of Solvent Effects on Excited State Dynamics

The photophysical properties of Phenol, 2-(2-benzothiazolyl)-4-methoxy- are profoundly influenced by its solvent environment. Computational simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding these interactions. The solvent's polarity plays a pivotal role in the dynamics of the excited state, primarily by affecting the equilibrium between different structural forms of the molecule. acs.org

In nonpolar solvents, the excited-state intramolecular proton transfer (ESIPT) process is generally favored, leading to fluorescence emission from the keto-tautomer. acs.org Conversely, strong polar solvents can impede the ESIPT process, resulting in dominant emission from the locally-excited enol form. acs.org This phenomenon arises from the differing dipole moments of the enol and keto states and their stabilization by the solvent cage. nih.gov In some HBT derivatives, as solvent polarity increases, the energy barrier for ESIPT can be modulated, and processes like excited-state internal charge transfer (ESICT) can become competitive, leading to complex emission profiles. rsc.orgnih.gov Protic solvents can further complicate the dynamics by enabling deprotonation, leading to the potential coexistence of enol, keto, and anionic species. acs.org

Theoretical models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. Calculations show that as the dielectric constant of the solvent increases, the dipole moment of the molecule also tends to increase, indicating greater charge separation and stabilization by the polar environment. redalyc.org This stabilization can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the electronic transitions and photophysical outcomes. redalyc.org

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (μ) (Debye) | Calculated HOMO-LUMO Gap (EG) (eV) |

|---|---|---|---|

| Gas Phase | 1.00 | 3.58 | 4.25 |

| Toluene | 2.38 | 4.69 | 4.15 |

| Acetone | 20.70 | 5.23 | 4.09 |

| DMSO | 46.70 | 5.29 | 4.08 |

| Water | 78.40 | 5.31 | 4.08 |

Potential Energy Surface (PES) and Energy Barrier Calculations

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, constructing the PES for both the ground state (S0) and the first excited state (S1) is essential for understanding the mechanism of the ESIPT reaction. nih.gov These surfaces reveal the energy landscapes, including minima corresponding to stable or metastable structures and the transition states that connect them. researchgate.net

The ESIPT process involves the transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring. This occurs on the S1 potential energy surface. Computational studies on parent HBT compounds and their derivatives consistently show that this proton transfer is an ultrafast process, often occurring on a femtosecond timescale. nih.govnih.gov This is because the activation energy barrier for the forward transfer from the enol form to the keto form is typically very low in the excited state. rsc.org

Calculations for closely related HBT derivatives have quantified these barriers. For instance, a donor-π-acceptor HBT derivative was found to have a forward energy barrier of just 3.06 kcal/mol in the S1 state, with a reverse barrier of 4.47 kcal/mol. rsc.org Another study on a diethylaminophenyl-substituted HBT in dichloromethane (B109758) deduced a solvent-induced barrier of 2.12 kcal/mol for the forward reaction. nih.gov These low barriers confirm that the transformation from the excited enol to the excited keto form is a spontaneous and facile process. rsc.org

| Derivative System | Solvent/Environment | Forward Energy Barrier (Enol* → Keto*) | Reference |

|---|---|---|---|

| HBT-TPA Derivative | DMSO | 3.06 kcal/mol | rsc.org |

| HABT | CH2Cl2 | 2.12 kcal/mol | nih.gov |

The ESIPT reaction of Phenol, 2-(2-benzothiazolyl)-4-methoxy- involves two key transient structures: the enol form and the keto tautomer.

Enol Form: This is the ground-state conformation of the molecule, characterized by an intramolecular hydrogen bond between the phenolic hydrogen (proton donor) and the imine nitrogen of the benzothiazole ring (proton acceptor). Upon photoexcitation, the molecule is initially in the excited enol state (Enol*).

Keto Tautomer: Following excitation, the proton transfers along the hydrogen bond coordinate to form the keto tautomer in the excited state (Keto*). This transient species is responsible for the characteristic large Stokes-shifted fluorescence observed in many HBT compounds. nih.gov The keto form is a zwitterionic-like species with a six-membered ring created by the proton transfer.

Computational geometry optimizations are used to determine the precise bond lengths and angles of these enol and keto intermediates in both the ground and excited states, confirming the structural changes that accompany the proton transfer.

Computational Analysis of Intermolecular Interactions

Beyond the intramolecular processes, computational methods are also employed to analyze how Phenol, 2-(2-benzothiazolyl)-4-methoxy- interacts with other molecules, including itself. These interactions are critical in the solid state and in concentrated solutions.

The intramolecular O-H···N hydrogen bond is the most critical interaction, as it is the pathway for the ESIPT reaction. rsc.org Theoretical calculations confirm that this hydrogen bond is significantly strengthened in the S1 excited state compared to the ground state, which facilitates the proton transfer. researchgate.net X-ray crystallographic and computational studies on analogous molecules provide quantitative data on these interactions. For example, in similar heterocyclic systems, N-H···N hydrogen bond distances are found to be around 2.15-2.16 Å. nih.gov

In the solid state or in aggregates, intermolecular interactions such as π-π stacking and intermolecular hydrogen bonding become significant. Hirshfeld surface analysis, a computational tool, can quantify these interactions. In a related phenol-substituted benzimidazole, the surface coverage corresponding to H···O and H···N interactions was found to be 16.0% and 5.9%, respectively, demonstrating the importance of hydrogen bonding in the crystal packing. nih.gov

| Interaction Type | H···N Distance (Å) | N···N Distance (Å) | N-H···N Angle (°) |

|---|---|---|---|

| N-H···N Hydrogen Bond | ~2.15 - 2.26 | ~2.98 - 3.14 | ~165 - 176 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how a molecule will interact with other chemical species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

The MEP map uses a color scale to represent different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are likely sites for electrophilic attack. nih.govresearchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For Phenol, 2-(2-benzothiazolyl)-4-methoxy-, the MEP map would reveal:

A region of high negative potential (red) around the nitrogen atom of the benzothiazole ring, confirming its role as the proton acceptor (nucleophilic site).

A region of high negative potential around the phenolic oxygen atom, also indicating its electron-rich character.

A region of high positive potential (blue) around the hydrogen atom of the hydroxyl group, highlighting its acidic nature and its role as the proton donor (electrophilic site).

This analysis provides a clear rationale for the intramolecular hydrogen bonding and the subsequent proton transfer reaction that defines the molecule's photochemistry. researchgate.net

| Color | Electrostatic Potential | Interpretation | Predicted Interaction |

|---|---|---|---|